molecular formula C11H14N2O2 B11761316 Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate

Cat. No.: B11761316
M. Wt: 206.24 g/mol
InChI Key: YSKRVJSWYOPWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate is an organic compound with the molecular formula C12H16N2O2. It is a derivative of butanoic acid and features a phenylhydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate can be synthesized through the reaction of methyl acetoacetate with phenylhydrazine. The reaction typically occurs in an ethanol solvent at low temperatures, around -5°C to 0°C. The process involves the addition of phenylhydrazine to methyl acetoacetate, followed by quenching with a sodium bicarbonate solution and extraction with dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can yield hydrazine derivatives.

    Substitution: The phenylhydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields hydrazine derivatives.

    Substitution: Results in various substituted phenylhydrazine derivatives.

Scientific Research Applications

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate involves its interaction with various molecular targets. The phenylhydrazine moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-phenylhydrazin-1-ylidene)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Phenylhydrazine: The parent compound, lacking the butanoate moiety.

    Methyl acetoacetate: The starting material for synthesis, lacking the phenylhydrazine moiety.

Uniqueness

Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate is unique due to its combination of a butanoate ester and a phenylhydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(phenylhydrazinylidene)butanoate

InChI

InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3

InChI Key

YSKRVJSWYOPWNW-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.